Ethyl 2-cyano-2-(4-fluorophenyl)acetate
Overview
Description
Ethyl 2-cyano-2-(4-fluorophenyl)acetate is a chemical compound with the CAS Number: 15032-42-5. It has a molecular weight of 207.2 . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is1S/C11H10FNO2/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 207.2 . More specific physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.Scientific Research Applications
Chemical Synthesis
Ethyl 2-cyano-2-(4-fluorophenyl)acetate is used in the synthesis of various organic compounds . It’s a versatile reagent that can be used to introduce the 4-fluorophenyl group into a variety of molecules .
Pharmaceutical Research
This compound is used in pharmaceutical research . It’s often used as a building block in the synthesis of more complex molecules with potential therapeutic applications .
Synthesis of Trifluoromethylated Heterocyclic Compounds
This compound has been used in the synthesis of trifluoromethylated heterocyclic compounds . These compounds are of interest due to their potential biological activity .
Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinolones
This compound is used in the synthesis of 4-hydroxy-2-(trifluoromethyl)quinolones . These quinolones are synthesized via an intramolecular cyclization reaction .
Synthesis of Indole Derivatives
This compound is used in the synthesis of indole derivatives . These derivatives have shown considerable antiviral activity .
Antiviral Research
This compound is used in antiviral research . Derivatives of this compound have shown activity against the Herpes Simplex virus-1 (HSV-1) .
Safety and Hazards
While specific safety and hazard information for Ethyl 2-cyano-2-(4-fluorophenyl)acetate is not available, general safety measures for handling chemicals should be followed. These include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Ethyl 2-cyano-2-(4-fluorophenyl)acetate is a chemical compound with the molecular formula C11H10FNO2 .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown
properties
IUPAC Name |
ethyl 2-cyano-2-(4-fluorophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIJMEOFJVECDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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